molecular formula C19H20N2O5S B2647082 2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898418-88-7

2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2647082
CAS No.: 898418-88-7
M. Wt: 388.44
InChI Key: GUDXRCPEQMXUTK-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetically designed organic compound featuring a complex fused quinoline scaffold coupled with a benzenesulfonamide group. This specific structure suggests potential for interaction with various biological targets. Heterocyclic compounds with complex ring systems are frequently investigated in medicinal chemistry for their ability to interact with enzymes, receptors, and DNA, making them valuable tools for probing disease mechanisms . The incorporation of a sulfonamide moiety is a common strategy in drug design, as this functional group can act as a key pharmacophore, potentially enabling the molecule to inhibit specific enzymes involved in cellular proliferation and signaling pathways . Researchers are exploring this compound primarily in the context of oncology and biochemistry, focusing on its role as a potential inhibitor for specific protein targets. Its research value lies in its application for studying intracellular processes, signal transduction modulation, and for the development of novel therapeutic strategies. This product is strictly for research applications in a controlled laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-15-4-5-16(26-2)17(11-15)27(23,24)20-14-9-12-3-6-18(22)21-8-7-13(10-14)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXRCPEQMXUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by functionalization to introduce the desired substituents.

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Functionalization: Once the indole core is formed, various functional groups are introduced through reactions such as nitration, sulfonation, and methoxylation. These reactions typically require specific reagents and conditions, such as sulfuric acid for sulfonation and methanol for methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinoline derivatives, and reduced indole compounds.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibit significant antitumor properties. For instance, studies on pyrroloquinoline derivatives have shown promising results against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Analogues of this compound have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

Thymidylate Synthase Inhibition

Compounds related to this structure have been studied as potential inhibitors of thymidylate synthase (TS), an essential enzyme for DNA synthesis in rapidly dividing cells such as tumors and certain bacteria. This inhibition can lead to reduced cell proliferation and enhanced cytotoxic effects in cancer therapies .

Case Study 1: Antitumor Activity

In a study conducted by researchers investigating the effects of various pyrroloquinoline derivatives on cancer cells, it was found that specific modifications to the benzenesulfonamide group significantly enhanced the compound's cytotoxicity against HepG2 liver cancer cells. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents .

Case Study 2: Antibacterial Efficacy

A series of experiments assessed the antibacterial properties of related compounds against strains such as Escherichia coli and Staphylococcus aureus. The results showed that modifications in the sulfonamide group could improve activity against resistant strains, suggesting a pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
2,5-Dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (Target Compound) Pyrrolo[3,2,1-ij]quinolin-4-one 2,5-Dimethoxybenzenesulfonamide Not reported Not reported
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide () Pyrrolo[3,2,1-ij]quinolin-4-one Propionamide ~273.3* Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, diethyl ester ~579.6 243–245
(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (: BP 1250) Quinolizine Hydroxy, methano bridge ~223.3* Not reported

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Variations: The target compound and its pyrroloquinoline analog () share a tricyclic nitrogen-containing core, while the imidazopyridine derivative () and quinolizine compound () exhibit distinct bicyclic frameworks.

Functional Group Differences :

  • Sulfonamide vs. Amide : The target compound’s benzenesulfonamide group (pKa ~10–11) is more acidic than the propionamide substituent in (pKa ~15–17), which may influence solubility and target-binding interactions.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-dimethoxy substitution on the benzene ring in the target compound provides electron-donating effects, contrasting with the electron-withdrawing nitro group in ’s 4-nitrophenyl substituent. This difference could modulate electronic properties and steric bulk, affecting binding affinity in biological systems.

Physical Properties :

  • The imidazopyridine derivative () has a higher molecular weight (~579.6 g/mol) and melting point (243–245°C) compared to the target compound, likely due to its nitro and ester groups, which increase molecular rigidity and intermolecular forces.

Biological Activity

2,5-Dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety and a pyrroloquinoline core. The presence of methoxy groups and a ketone functional group is notable for its potential interactions with biological targets.

Pharmacological Activity

1. Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the pyrroloquinoline structure may enhance the compound's ability to induce apoptosis in cancer cells.

2. COX-2 Inhibition
Compounds structurally related to this compound have demonstrated COX-2 inhibitory activity. For example, certain benzenesulfonamide derivatives have shown promising results in inhibiting COX-2 at concentrations as low as 20 μM. This suggests that the compound may also possess anti-inflammatory properties through COX inhibition.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Studies indicate that compounds with the pyrroloquinoline structure can trigger apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerVarious benzenesulfonamidesInduced apoptosis in cancer cells
COX-2 InhibitionSulfonamide derivatives47.1% inhibition at 20 μM
CytotoxicityPyrroloquinoline analogsSignificant cytotoxic effects

Case Study: Anticancer Activity

A study on pyrroloquinoline derivatives reported significant cytotoxicity against human glioblastoma and melanoma cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to cell death.

Q & A

Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?

Synthesis involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. Critical challenges include regioselectivity in the pyrroloquinoline core and stability of the dimethoxybenzenesulfonamide group. Methods:

  • Use coupling agents (e.g., EDC/DCC) for sulfonamide bond formation under anhydrous conditions .
  • Optimize reaction temperatures (e.g., 0–5°C for sensitive intermediates) to prevent decomposition .
  • Purification via column chromatography or recrystallization with solvents like DMF/EtOH (1:1) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm) and pyrroloquinoline protons (δ ~6.5–8.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How does the compound’s structure influence its preliminary biological activity?

The dimethoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrroloquinoline core may interact with enzyme active sites (e.g., kinases or receptors). Initial assays should focus on:

  • Enzyme inhibition (e.g., kinases) via fluorescence-based assays .
  • Receptor binding studies using radioligand displacement .

Q. What are the key physical properties relevant to experimental handling?

  • Melting Point : Expected range 240–260°C (based on analogs) .
  • Solubility : Poor in water; use DMSO or DMF for in vitro studies .
  • Stability : Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrroloquinoline region .
  • Compare with computational models (DFT or molecular dynamics) to validate stereoelectronic effects .
  • Replicate synthesis under controlled conditions to rule out impurities .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • DoE (Design of Experiments) : Screen variables (temperature, solvent ratio) using fractional factorial design .
  • Continuous Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Catalyst Optimization : Test palladium or copper catalysts for coupling steps .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Synthesize analogs with modified substituents (e.g., halogen vs. methoxy groups) .
  • Use molecular docking to predict binding affinities for targets like quinoline-dependent enzymes .
  • Validate hypotheses with in vitro dose-response assays (IC50/EC50 determination) .

Q. What experimental designs address stability issues in biological assays?

  • pH Stability Tests : Incubate compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated breakdown .
  • Light Sensitivity : Conduct assays under amber light if conjugated systems are prone to photolysis .

Q. How can computational modeling guide mechanistic studies?

  • MD Simulations : Track interactions between the sulfonamide group and protein residues (e.g., hydrogen bonding) .
  • QM/MM Calculations : Map electron density shifts during enzyme inhibition .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles .

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